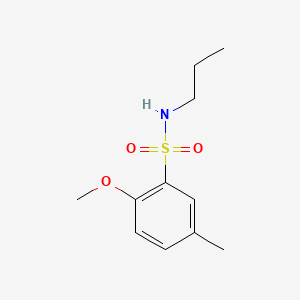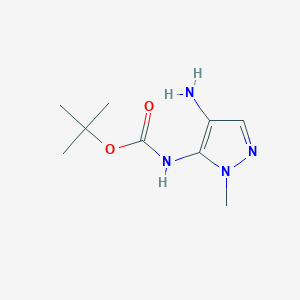
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of ethyl 4-hydroxy-3-methoxyphenylacetate , which is a phenolic compound with antioxidant properties . The additional pyrimidine ring and carboxylate group suggest that this compound might have different properties or biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information on the types of atoms in the compound and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Phenolic compounds like this one often participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Thermodynamic Properties
Research conducted by Klachko et al. (2020) investigated the thermodynamic properties of various esters, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study used bomb calorimetry to obtain combustion energies and calculated the enthalpies of combustion and formation. They also used differential thermal analysis to analyze the enthalpies of fusion, vaporization, and sublimation (Klachko et al., 2020).
Crystal Structure Analysis
M. Kurbanova and colleagues (2009) determined the crystal structures of related compounds using X-ray diffraction (XRD). They specifically examined the conformations of the structures of these compounds, providing insights into their molecular configurations (Kurbanova et al., 2009).
Chemical Reaction Pathways
Fesenko et al. (2010) explored the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. Their study revealed how the reaction pathway was significantly influenced by the basicity and nucleophilicity of the reaction media, leading to products as a result of ring expansion and/or nucleophilic substitution (Fesenko et al., 2010).
Solubility in Organic Solutions
O. Ridka and collaborators (2019) measured the enthalpy and entropy of dissolution of a similar compound, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in various organic solvents. They demonstrated how the solvent influences the solubility and corresponding thermodynamic properties (Ridka et al., 2019).
Synthesis of Novel Compounds
The study by Sherif et al. (1993) detailed the synthesis of thiazolopyrimidines and related compounds from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research contributes to the understanding of methods for creating diverse pyrimidine-based compounds (Sherif et al., 1993).
Comparative Binding Analysis
Pisudde et al. (2018) presented a comparative binding interaction study of a related compound to bovine serum albumin (BSA). They used equilibrium dialysis, FT-IR, and acoustical study to interpret the binding data and observed changes in BSA's secondary structure upon binding with the compound (Pisudde et al., 2018).
Ionic Liquid Catalysis
A study by Cahyana et al. (2022) tested the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives. They found that this catalyst was significantly more efficient than non-catalysts in synthesizing pyrimidine derivatives, including compounds similar to the one (Cahyana et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVSNVHPOIVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)



![Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate](/img/structure/B2356631.png)




![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)

![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)